![molecular formula C14H11Cl2N5OS2 B2890538 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide CAS No. 746612-35-1](/img/structure/B2890538.png)

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

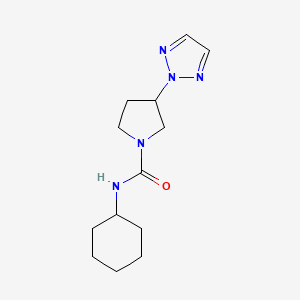

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C14H11Cl2N5OS2 and its molecular weight is 400.3. The purity is usually 95%.

BenchChem offers high-quality 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiophene derivatives have been reported to possess strong antimicrobial properties. The presence of the thiophene and triazole moieties in the compound suggests potential efficacy against bacterial strains such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus. These properties make it a candidate for further exploration as a broad-spectrum antimicrobial agent .

Anti-inflammatory Properties

Compounds containing thiophene rings have been identified as effective anti-inflammatory agents. The structural features of this compound suggest potential utility in treating inflammatory conditions, possibly by modulating key inflammatory pathways or acting as inhibitors of enzymes like cyclooxygenase or lipoxygenase .

Anticancer Potential

The triazole and thiophene components are often explored for their anticancer activities. This compound could be investigated for its ability to inhibit cancer cell growth or induce apoptosis in various cancer cell lines. Its efficacy could be assessed against specific types of cancers where thiophene derivatives have shown promise .

Kinase Inhibition

Kinases are crucial enzymes involved in numerous cellular processes, and their dysregulation is associated with diseases like cancer. The compound’s structure hints at the potential for kinase inhibition, which could be valuable in designing targeted therapies for diseases caused by kinase dysregulation .

Antifungal Applications

Thiophene derivatives are known to exhibit antifungal properties. This compound could be explored for its effectiveness against fungal pathogens, potentially contributing to the treatment of fungal infections that are resistant to current antifungal drugs .

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, and its inhibition is a strategy for treating infections caused by urease-producing bacteria. The compound has shown excellent urease inhibition activity, which could be leveraged in developing treatments for such infections .

Estrogen Receptor Modulation

Estrogen receptors are involved in various physiological processes, and their modulation is key in treating conditions like breast cancer. The structural complexity of this compound suggests potential as an estrogen receptor modulator, which could be beneficial in hormone-related therapies .

Material Science Applications

Beyond medicinal chemistry, thiophene derivatives are utilized in material science due to their conductive properties. This compound could be investigated for its potential use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs), contributing to advancements in electronic materials .

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to interact with various enzymes and receptors

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins .

Biochemical Pathways

Compounds with similar structures have been found to affect various biochemical pathways, including those involved in inflammation and oxidative stress . The compound may exert its effects by modulating these pathways, leading to downstream effects on cellular functions .

Result of Action

Based on its structural similarity to other compounds, it may have potential anti-inflammatory effects

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . For example, the compound’s activity may be affected by the pH of its environment, as pH can influence the ionization state of the compound and its targets, thereby affecting their interaction .

Eigenschaften

IUPAC Name |

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2N5OS2/c15-8-3-4-9(16)10(6-8)18-12(22)7-24-14-20-19-13(21(14)17)11-2-1-5-23-11/h1-6H,7,17H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKXMFTUQPSJIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B2890455.png)

![1,2-Dimethyl-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]indole](/img/structure/B2890461.png)

![N-Methyl-1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B2890463.png)

![N-(4-chloro-2-fluorophenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2890465.png)

![4-[1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl]piperazin-2-one](/img/structure/B2890468.png)

![N-(5-chloro-2-methoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2890474.png)